

# Spectroscopic Profile of 5-Nitroindazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitroindazole**, a key building block in medicinal chemistry and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for obtaining this data are provided, along with a visual workflow of the analytical process.

# **Spectroscopic Data of 5-Nitroindazole**

The following tables summarize the key spectroscopic data obtained for **5-Nitroindazole**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **5-Nitroindazole** was acquired on a 400 MHz spectrometer in DMSO-d6. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).



Assignment	Chemical Shift (ppm)	Coupling Constant (Hz)
А	13.77	
В	8.844	J(B,D) = 2.0
С	8.434	
D	8.209	J(D,E) = 9.2
E	7.751	
Table 1: ¹H NMR spectroscopic		_

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectral data provides insight into the carbon framework of the molecule.

### Chemical Shift (ppm)

Data not fully available in search results. Access to a comprehensive spectral database such as SpectraBase is recommended for detailed analysis.

Table 2: <sup>13</sup>C NMR spectroscopic data for 5-Nitroindazole. A full spectrum is available on SpectraBase for detailed analysis.[2][3]

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Nitroindazole**, typically recorded as a KBr disc, reveals characteristic absorption bands corresponding to its functional groups.[1]



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400-3200	N-H stretch
~1570-1490 & 1390-1300	NO <sub>2</sub> stretch (asymmetric and symmetric)
~1620-1450	C=C aromatic ring stretch
~1300-1000	C-N stretch
Table 3: Key IR absorption peaks for 5-	

Nitroindazole. Note: Specific peak values can be found by analyzing the full spectrum available on platforms like SpectraBase.

# Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **5-Nitroindazole**. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
163	Top Peak	Molecular Ion [M]+
117	3rd Highest	[M - NO <sub>2</sub> ] <sup>+</sup>
90	2nd Highest	Further fragmentation

Table 4: Key mass

spectrometry data for 5-

Nitroindazole.[2][4]

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- Weigh approximately 5-10 mg of **5-Nitroindazole** into a clean, dry vial.
- Add 0.7 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Agitate the vial to ensure complete dissolution of the solid.
- If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube.
- The final sample volume in the NMR tube should be approximately 4-5 cm in height.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- The NMR spectra are acquired on a 400 MHz spectrometer.
- For <sup>1</sup>H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
- For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled sequence is used to simplify the spectrum and enhance signal intensity.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of 5-Nitroindazole with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

#### FT-IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.



• Acquire the FT-IR spectrum over a typical range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Sample Preparation for GC-MS:

- Prepare a dilute solution of 5-Nitroindazole in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for injection (e.g., 10-100 μg/mL).
- Transfer the final solution to an appropriate autosampler vial.

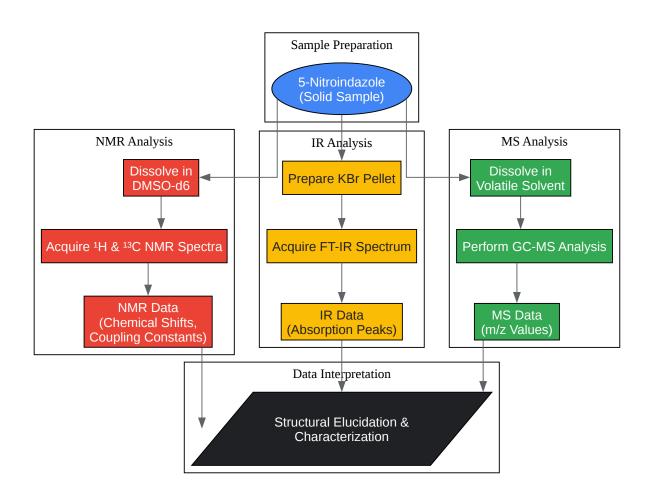
#### GC-MS Analysis:

- The sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column.
- The separated components then enter the mass spectrometer.
- Electron impact (EI) is a common ionization method, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

# **Visualized Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Nitroindazole**.





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Caption: Workflow for the spectroscopic analysis of **5-Nitroindazole**.

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## References

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